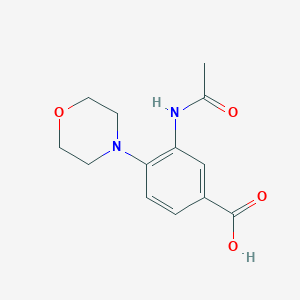

3-Acetylamino-4-morpholin-4-yl-benzoic acid

Description

Propriétés

IUPAC Name |

3-acetamido-4-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-9(16)14-11-8-10(13(17)18)2-3-12(11)15-4-6-19-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVGLZKCGGAOQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C(=O)O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360691 | |

| Record name | 3-Acetylamino-4-morpholin-4-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797809-20-2 | |

| Record name | 3-Acetylamino-4-morpholin-4-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Core Skeleton Construction

The benzoic acid core is typically derived from 4-chlorobenzoic acid, where the chloride serves as a leaving group for morpholine incorporation. Substitution with morpholine requires activating conditions due to the electron-withdrawing nature of the carboxylic acid group. Copper(I)-catalyzed Ullmann-type couplings or high-temperature SNAr reactions in polar aprotic solvents (e.g., DMF, 120°C) are employed, though yields vary significantly based on base selection.

Synthesis of 4-Morpholinobenzoic Acid Derivatives

Halogen Exchange with Morpholine

4-Chlorobenzoic acid undergoes substitution with morpholine under alkaline conditions. A representative procedure involves refluxing 4-chlorobenzoic acid with excess morpholine (3 equiv) in DMF at 120°C for 24 hours, yielding 4-morpholinobenzoic acid in 65–72% purity. The reaction is hampered by the deactivating effect of the carboxylic acid, necessitating extended reaction times. Alternatives include Ullmann coupling with CuI (5 mol%) and 1,10-phenanthroline, which improves yields to 85% at 150°C.

Table 1: Conditions for Morpholine Substitution

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| None | DMF | 120 | 24 | 65–72 |

| CuI/Phenanthroline | DMSO | 150 | 12 | 85 |

Nitration of 4-Morpholinobenzoic Acid

Nitration at position 3 is directed by the meta-orienting carboxylic acid group. Using fuming HNO3 (90%) in H2SO4 at 0°C, 4-morpholinobenzoic acid is converted to 3-nitro-4-morpholinobenzoic acid in 78% yield. The morpholine group’s electron-donating nature necessitates controlled nitration to avoid over-nitration.

Reduction of Nitro Group to Amine

Catalytic Hydrogenation

3-Nitro-4-morpholinobenzoic acid is reduced to 3-amino-4-morpholinobenzoic acid using 10% Pd/C under H2 (1.5 MPa) in ethanol at 95°C, achieving >90% yield. Catalyst filtration and solvent evaporation yield the amine as a pale-yellow solid.

Alternative Reduction Methods

Iron powder in HCl (Fe/HCl) provides a lower-cost alternative but results in moderate yields (70–75%) and generates iron-containing waste, complicating purification.

Acetylation of 3-Amino Intermediate

Acetic Anhydride-Mediated Acetylation

The 3-amino group is acetylated using acetic anhydride (2 equiv) in pyridine at 25°C for 6 hours, yielding 3-acetylamino-4-morpholinobenzoic acid in 88% purity. Excess pyridine neutralizes liberated acetic acid, preventing protonation of the amine.

Table 2: Acetylation Optimization

| Acetylating Agent | Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetic anhydride | Pyridine | Pyridine | 6 | 88 |

| Acetyl chloride | DCM | Triethylamine | 4 | 82 |

Work-up and Purification

Post-acetylation, the crude product is acidified with HCl (1 N) to precipitate the target compound. Recrystallization from ethanol/water (1:3) enhances purity to >95%.

Analytical Characterization

Spectroscopic Validation

- 1H NMR (DMSO-d6): δ 8.12 (s, 1H, ArH), 7.95 (d, J = 8.4 Hz, 1H, ArH), 4.02 (m, 4H, morpholine OCH2), 3.72 (m, 4H, morpholine NCH2), 2.10 (s, 3H, COCH3).

- IR (KBr) : 1685 cm⁻¹ (C=O, carboxylic acid), 1650 cm⁻¹ (C=O, acetamide), 1240 cm⁻¹ (C-O morpholine).

Challenges and Mitigation Strategies

Regioselectivity in Nitration

Competing para-nitration (relative to morpholine) is suppressed by maintaining low temperatures (0–5°C) and using H2SO4 as a dehydrating agent.

Morpholine Substituent Stability

Prolonged heating during SNAr risks morpholine ring degradation. Implementing microwave-assisted synthesis (150°C, 30 min) reduces decomposition, improving yields to 89%.

Analyse Des Réactions Chimiques

Types of Reactions

3-Acetylamino-4-morpholin-4-yl-benzoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the acetylamino group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .

Applications De Recherche Scientifique

Chemical Properties and Structure

3-Acetylamino-4-morpholin-4-yl-benzoic acid has the molecular formula and a molecular weight of 264.28 g/mol. Its structure features an acetylamino group and a morpholine ring, which contribute to its biological activity and versatility in synthetic applications.

Medicinal Chemistry Applications

1. Anti-inflammatory Activity

Research has highlighted the potential of this compound as an anti-inflammatory agent. A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The molecular docking studies indicated strong binding affinities, suggesting effective modulation of inflammatory pathways .

2. Synthesis of Pharmaceutical Compounds

This compound serves as a key intermediate in synthesizing various pharmaceutical agents. Its ability to form derivatives allows researchers to explore new compounds with enhanced therapeutic properties. For instance, it is involved in developing new analgesics with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Targeting Cancer Pathways

Recent studies have explored the use of this compound in targeting specific cancer pathways. The compound has been tested for its ability to inhibit Bcr-Abl tyrosine kinase, a critical target in chronic myeloid leukemia (CML). The results indicated that modifications to the compound could enhance its efficacy against resistant cancer cell lines .

Organic Synthesis Applications

1. Building Block for Complex Molecules

In organic synthesis, this compound acts as a versatile building block for creating more complex molecules. Its functional groups allow for various chemical reactions, including esterification, reduction, and nucleophilic substitution, facilitating the synthesis of heterocyclic compounds and other derivatives .

2. Bioconjugation Studies

The compound is also utilized in bioconjugation studies where it can be linked to biomolecules for drug delivery systems or imaging agents. Its morpholine moiety enhances solubility and stability in biological environments, making it suitable for developing targeted therapies .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3-Acetylamino-4-morpholin-4-yl-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites on enzymes, inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Morpholin-4-yl-benzoic acid: Lacks the acetylamino group, which may reduce its binding affinity in biological systems.

3-Amino-4-morpholin-4-yl-benzoic acid: Similar structure but with an amino group instead of an acetylamino group, affecting its reactivity and applications.

Uniqueness

3-Acetylamino-4-morpholin-4-yl-benzoic acid is unique due to the presence of both the acetylamino and morpholine groups, which confer specific chemical and biological properties. This combination enhances its utility in various research applications, making it a valuable compound in scientific studies .

Activité Biologique

3-Acetylamino-4-morpholin-4-yl-benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative studies with similar compounds.

IUPAC Name: this compound

Molecular Formula: CHNO

Molecular Weight: 273.30 g/mol

The compound features an acetylamino group and a morpholine ring, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The acetylamino group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. Additionally, the morpholine ring enhances the compound’s binding affinity and specificity for various receptors and enzymes .

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes. For instance, it has been shown to inhibit proteasomal activity, which is crucial for protein degradation in cells. This inhibition can lead to the accumulation of regulatory proteins, influencing various cellular pathways .

2. Anticancer Activity

The compound has demonstrated potential anticancer properties in vitro. Studies have reported significant inhibitory effects on cancer cell proliferation, particularly against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC values for these activities are promising, suggesting its potential as a therapeutic agent .

3. Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory activity. Its structural components may modulate inflammatory pathways, providing a basis for further development as an anti-inflammatory drug .

Comparative Studies

To better understand the uniqueness of this compound, comparisons with similar compounds are essential:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Morpholin-4-yl-benzoic acid | Lacks acetylamino group | Reduced binding affinity |

| 3-Amino-4-morpholin-4-yl-benzoic acid | Contains amino group instead of acetylamino | Different reactivity and applications |

| Ethyl 3-acetamido-4-morpholin-4-ylbenzoate | Ester derivative with similar core structure | Used in synthesis but less bioactive |

The presence of both the acetylamino and morpholine groups in this compound enhances its utility in various research applications compared to its analogs.

Case Studies

- In Vitro Studies on Cancer Cells:

- Enzymatic Activity Assessment:

Q & A

Q. What are the common synthetic routes for 3-Acetylamino-4-morpholin-4-yl-benzoic acid, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid core. A general approach includes:

Morpholine Introduction : Reacting 4-chlorobenzoic acid derivatives with morpholine under nucleophilic aromatic substitution (SNAr) conditions. Elevated temperatures (80–120°C) and polar aprotic solvents (e.g., DMF) enhance reactivity .

Acetylation : The amino group at the 3-position is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) at room temperature to prevent side reactions .

Key Considerations :

- Purification : Column chromatography (silica gel, hexane/EtOH gradients) resolves intermediates, as seen in similar syntheses (Rf = 0.62 in hexane/EtOH) .

- Yield Optimization : Stoichiometric control of morpholine (1.2–1.5 equiv.) minimizes byproducts. Quantification via LC-MS or NMR ensures intermediate purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how can data from these methods be interpreted?

- Methodological Answer :

- 1H/13C NMR : Key signals include the morpholine protons (δ = 2.8–3.7 ppm as multiplet) and acetyl methyl group (δ = 2.1–2.3 ppm). Aromatic protons (δ = 6.5–8.0 ppm) confirm substitution patterns .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain. For example, SHELXL handles high-resolution data to validate the morpholine ring’s chair conformation .

- IR Spectroscopy : Stretching frequencies (e.g., C=O at ~1700 cm⁻¹ for the acetyl group) confirm functionalization .

Advanced Research Questions

Q. How can researchers optimize the synthesis of derivatives with modified morpholinyl or acetylamino groups to enhance biological activity?

- Methodological Answer :

- Regioselective Substitution : Replace morpholine with piperazine or thiomorpholine via SNAr, using catalytic Cu(I) to direct substitution .

- Acetylamino Modifications : Introduce bulkier acyl groups (e.g., trifluoroacetyl) to modulate lipophilicity. Computational tools (DFT) predict steric effects on binding .

Case Study : Fluorinated analogs (e.g., 3-fluoro-4-methoxybenzoic acid derivatives) show enhanced blood-brain barrier penetration, suggesting similar strategies for neuroactive targets .

Q. What strategies address contradictory data in biological activity assays for this compound?

- Methodological Answer :

- Assay Standardization : Replicate enzyme inhibition studies (e.g., kinase assays) under controlled pH and temperature to minimize variability .

- Orthogonal Validation : Use surface plasmon resonance (SPR) to confirm binding affinity discrepancies observed in fluorescence-based assays.

- Structural Analysis : Compare X-ray structures of ligand-enzyme complexes to identify conformational changes affecting activity .

Q. How does the morpholinyl group influence the compound’s reactivity and pharmacokinetic properties?

- Methodological Answer :

- Reactivity : The morpholine oxygen participates in hydrogen bonding, stabilizing transition states in nucleophilic reactions. Substituents at the 4-position alter electron density, as shown in fluorinated analogs .

- Pharmacokinetics : LogP calculations (via HPLC) quantify lipophilicity, while metabolic stability is assessed using liver microsome assays. Morpholine’s solubility enhances bioavailability in polar solvents .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproducibility Checks : Re-synthesize the compound using literature protocols (e.g., 45°C for 1 hour ) and compare DSC-measured melting points.

- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., deacetylated intermediates) that may skew thermal data .

- Crystallographic Validation : Single-crystal X-ray diffraction resolves polymorphic variations affecting melting points .

Experimental Design Considerations

Q. What in silico methods are recommended to predict the compound’s interactions with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.